Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate
Description
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2,4,6,12H,3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRBNLHIYYHJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the esterification of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. One common method includes dissolving the acid in methanol and adding acetyl chloride at 0°C, followed by stirring at room temperature for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The 8-carboxylate group distinguishes this compound from other tetrahydroquinoline derivatives. Structural analogs vary in substituent positions, functional groups, and ring saturation, leading to differences in physicochemical properties and applications:
Table 1: Structural and Molecular Comparison
Note: Molecular weight discrepancies (e.g., 191.23 vs. 193.25) may arise from measurement methods or impurities .
Physicochemical Properties
Spectral Data
- NMR Profiles: The target compound’s ¹H NMR (δ 1.2–3.1 ppm for methylene/methyl groups) and ¹³C NMR (δ 170–175 ppm for carbonyl) align with tetrahydroquinoline scaffolds but differ from isoquinoline derivatives (e.g., shifted aromatic signals) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) confirms molecular ion peaks at m/z 191.23 for the target compound, distinct from analogs like the brominated derivative (m/z 336.23) .
Table 2: Key Spectral Differences
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ESI-MS (m/z) |
|---|---|---|---|
| Target Compound | 1.2–3.1 (methylene) | 170.5 (COOCH₃) | 191.23 |
| Methyl 8-allyl-6-bromo-...carboxylate | 5.1–5.3 (allyl protons) | 122.7 (C-Br) | 336.23 |
| Tetrahydroisoquinoline hydrochloride | 4.2–4.5 (CH₂NH) | 165.8 (COOCH₃, deshielded) | 227.69 |
Biological Activity
Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate (MTHQC) is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
MTHQC is characterized by a methyl group at the 1-position and a carboxylate functional group at the 8-position. Its molecular formula is with a molecular weight of approximately 191.23 g/mol. The compound's structure is significant as it influences its interactions with biological targets.
Target Interactions
The specific biological targets of MTHQC remain largely unidentified; however, it is hypothesized that it interacts with various enzymes and proteins due to its structural similarity to other biologically active tetrahydroquinolines. These interactions may modulate cellular functions through enzyme inhibition or activation.
Pharmacokinetics
MTHQC exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier (BBB), suggesting potential central nervous system effects. Its pharmacokinetic profile indicates that it may influence both peripheral and central biological pathways.
Antioxidant Properties
MTHQC has demonstrated significant antioxidant activity. In vitro studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay revealed that MTHQC effectively scavenges free radicals. The IC50 value indicates the concentration required to neutralize 50% of radicals, with lower values reflecting stronger antioxidant capabilities.
| Activity | IC50 Value (µM) | Significance |
|---|---|---|
| Antioxidant | 25 | Effective in scavenging radicals |
Antimicrobial Activity
Research has indicated that MTHQC exhibits antimicrobial properties against various bacterial strains. This includes both antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
Antiparasitic Effects
Studies have suggested potential antiparasitic activity, particularly against protozoan parasites. The exact mechanisms remain under investigation but may involve interference with parasite metabolism or growth.
Case Studies and Research Findings
A notable study investigated the synthesis of MTHQC derivatives and their biological activities. The derivatives were evaluated for their antiproliferative effects on various cancer cell lines, including:
- HeLa Cells : Showed significant growth inhibition.
- A2780 Ovarian Carcinoma Cells : Induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production.
These findings suggest that MTHQC and its derivatives could be promising candidates in cancer therapy due to their ability to affect cell cycle phases and induce apoptosis in malignant cells.
Future Directions
Despite promising results regarding the biological activity of MTHQC, further research is warranted to elucidate its precise mechanisms of action and therapeutic potential. Studies focusing on:
- Long-term effects in vivo
- Detailed molecular mechanisms
- Potential toxicity profiles at varying dosages
are crucial for advancing understanding and application in clinical settings.
Q & A
Basic Research Questions
Q. What are the key steps and analytical methods for synthesizing methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate?
- Methodological Answer : Synthesis typically involves cyclization of substituted anilines followed by esterification. Critical steps include:
-
Cyclization : Using precursors like 8-carboxy-substituted tetrahydroquinoline intermediates under controlled pH (6–8) and temperature (60–80°C) .
-
Esterification : Methylation of the carboxyl group via Fischer esterification or alkylation with methyl iodide .
-
Characterization : Confirm purity via H/C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Table 1: Key Synthesis Parameters
Step Conditions Yield (%) Reference Cyclization pH 7, 70°C, 12h 65–75 Esterification CHOH/HSO, reflux 80–85
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability is influenced by:
- Light : Degrades under UV exposure; store in amber vials in inert atmospheres (e.g., argon) .
- Temperature : Stable at 4°C for ≤6 months; avoid freeze-thaw cycles to prevent ester hydrolysis .
- Analytical Monitoring : Use HPLC with C18 columns (acetonitrile/water mobile phase) to track degradation products like quinoline-8-carboxylic acid .
Advanced Research Questions
Q. How can chemoenzymatic methods improve the enantiomeric purity of derivatives?
- Methodological Answer : Lipases (e.g., Candida antarctica Lipase B) or acyltransferases (e.g., Mycobacterium smegmatis) enable enantioselective resolution of racemic alcohols or amines. For example:
- Kinetic Resolution : Hydrolyze racemic esters with >90% enantiomeric excess (ee) using immobilized enzymes in organic solvents (e.g., tert-butyl methyl ether) .
- Optimization : Screen solvent polarity (log P 1.5–3.0) and temperature (25–40°C) to enhance enzyme activity .
Q. What reaction pathways dominate when modifying the quinoline ring or ester group?
- Methodological Answer :
-
Oxidation : Treat with KMnO/HSO to convert the tetrahydroquinoline ring to quinoline (aromatization confirmed by UV-Vis at λ 315 nm) .
-
Reduction : Use NaBH/Ni catalysts to reduce the ester to a hydroxymethyl group (monitor via IR loss of C=O at 1720 cm) .
-
Substitution : Fluorine at position 5 (analogous structures) enhances bioactivity; introduce via electrophilic substitution with Selectfluor® .
Table 2: Substituent Effects on Bioactivity
Substituent Position Bioactivity (IC μM) Reference 5-Fluoro 2.1 (Antimalarial) 8-Methyl 15.8 (Anticancer)
Q. How do structural modifications influence structure-activity relationships (SAR) in therapeutic applications?
- Methodological Answer :
- Ester Group : Replace methyl with bulkier groups (e.g., tert-butyl) to enhance lipophilicity and blood-brain barrier penetration .
- Ring Saturation : Tetrahydroquinoline derivatives show higher metabolic stability than fully aromatic quinolines (e.g., t 8h vs. 2h in hepatic microsomes) .
- Fluorine Substitution : 5-Fluoro analogs (see ) exhibit 10-fold higher antimicrobial activity due to increased membrane permeability .
Q. How can contradictions in synthetic yield data be resolved?
- Methodological Answer : Discrepancies arise from:
- Catalyst Choice : Pd/C vs. Raney Ni in hydrogenation steps (yields 70% vs. 55%) .
- Purification : Column chromatography (silica vs. reverse-phase) impacts recovery; optimize with TLC-guided solvent systems (e.g., hexane/EtOAc 4:1) .
Q. What computational tools predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .
- MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-enzyme complexes over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
